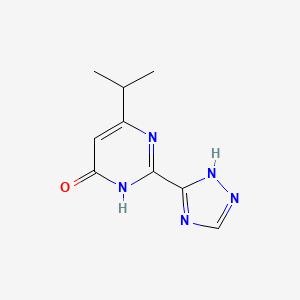
6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one, also known as PTD, is a compound that has been extensively studied for its potential use in scientific research. It is a small molecule that has shown promising results in various applications, including drug discovery, cancer research, and neuroscience.
作用機序
6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one has been shown to have a unique mechanism of action. It has been shown to bind to specific proteins and regulate their activity. This makes it an attractive candidate for the development of new drugs that target specific proteins.
Biochemical and Physiological Effects:
6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one has been shown to have several biochemical and physiological effects. It has been shown to regulate protein activity, which can have a significant impact on cellular processes. 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one is its ability to cross the blood-brain barrier. This makes it an attractive candidate for the treatment of neurological disorders. However, 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one is a relatively new compound, and its effects on the human body are not well understood. Additionally, the synthesis of 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one is a complex process, which may limit its availability for use in lab experiments.
将来の方向性
There are several future directions for the study of 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one. One potential application is in the development of new drugs for the treatment of neurological disorders. 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one has also shown promise in the treatment of cancer, and further studies in this area are warranted. Additionally, the unique mechanism of action of 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one makes it an attractive candidate for the development of new drugs that target specific proteins. Further studies are needed to fully understand the potential of 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one in these areas.
合成法
The synthesis of 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one is a complex process that involves several steps. One of the most common methods for synthesizing 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one is through the reaction of 2-aminopyrimidine with 1,3-diketones in the presence of a catalyst. The resulting product is then further reacted with triazoles to obtain the final compound.
科学的研究の応用
6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one has been extensively studied for its potential use in scientific research. It has shown promise in various applications, including drug discovery, cancer research, and neuroscience. 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one has been shown to cross the blood-brain barrier, making it an attractive candidate for the treatment of neurological disorders.
特性
IUPAC Name |
4-propan-2-yl-2-(1H-1,2,4-triazol-5-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-5(2)6-3-7(15)13-9(12-6)8-10-4-11-14-8/h3-5H,1-2H3,(H,10,11,14)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGZPGQSWWGVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate](/img/structure/B3003859.png)
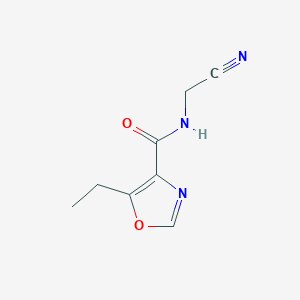
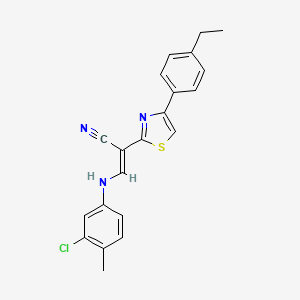
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B3003866.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B3003867.png)
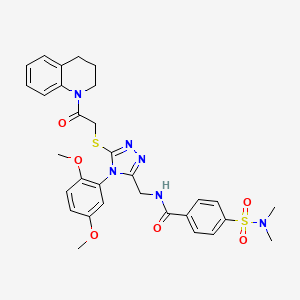
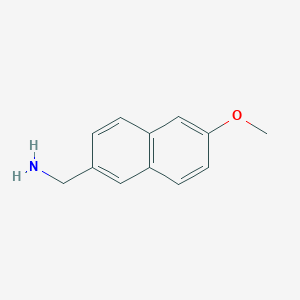


![[4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3003873.png)

![2-(4-ethylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3003876.png)
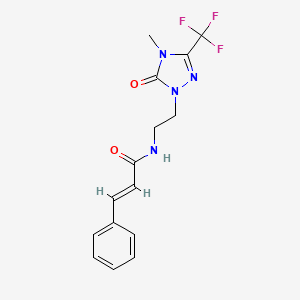
![6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3003881.png)